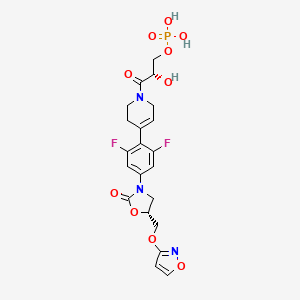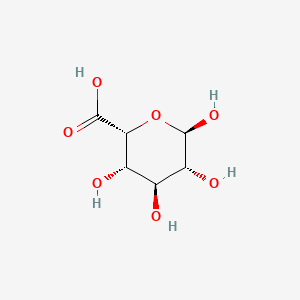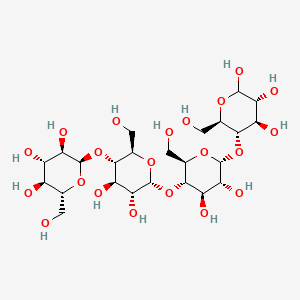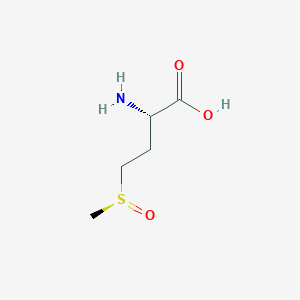
L-Methionine (S)-S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-methionine (S)-S-oxide is a derivative of the essential amino acid L-methionine This compound is formed through the oxidation of the sulfur atom in L-methionine, resulting in the addition of an oxygen atom to create a sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
L-methionine (S)-S-oxide can be synthesized through the oxidation of L-methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, peracids, and oxoiron (IV)-salen complexes . The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes, such as microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are employed to produce L-methionine, which is then oxidized to this compound using chemical or enzymatic methods . This approach offers a more environmentally friendly and sustainable alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-methionine (S)-S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of L-methionine sulfone.
Reduction: this compound can be reduced back to L-methionine using reducing agents such as thiols or metal hydrides.
Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxoiron (IV)-salen complexes are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used for the reduction of this compound.
Substitution: Nucleophiles such as amines and thiols can react with the sulfoxide group under mild conditions.
Major Products Formed
Oxidation: L-methionine sulfone
Reduction: L-methionine
Substitution: Various sulfoxide derivatives depending on the nucleophile used
Scientific Research Applications
L-methionine (S)-S-oxide has a wide range of applications in scientific research:
Mechanism of Action
L-methionine (S)-S-oxide exerts its effects primarily through its role as an antioxidant. The sulfoxide group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound can be converted back to L-methionine, which is involved in various metabolic pathways, including the synthesis of glutathione, a critical antioxidant .
Comparison with Similar Compounds
L-methionine (S)-S-oxide is similar to other sulfur-containing amino acids and their derivatives, such as:
L-cysteine: Another sulfur-containing amino acid that can undergo oxidation to form cysteine sulfoxide.
S-adenosyl-L-methionine: A derivative of L-methionine that serves as a methyl donor in various biochemical reactions.
L-methionine sulfone: The fully oxidized form of L-methionine, which has different chemical properties and biological activities compared to this compound.
This compound is unique in its ability to act as both an antioxidant and a precursor for other biologically important compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(S)-methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10-/m0/s1 |
InChI Key |
QEFRNWWLZKMPFJ-MFXDVPHUSA-N |
Isomeric SMILES |
C[S@](=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
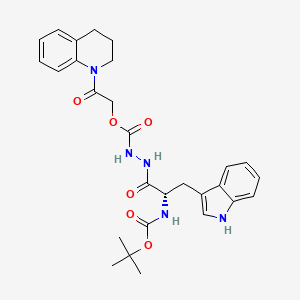
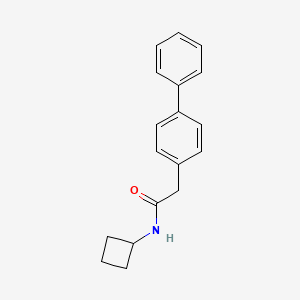
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
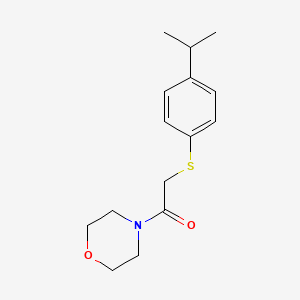
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
